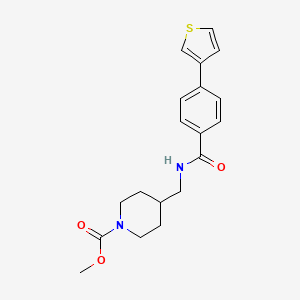

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(4-thiophen-3-ylbenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-24-19(23)21-9-6-14(7-10-21)12-20-18(22)16-4-2-15(3-5-16)17-8-11-25-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPELARUVTPEVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

-

Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(thiophen-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-(thiophen-3-yl)benzamide.

-

Piperidine Derivative Formation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as methyl bromoacetate, to form methyl 4-(bromomethyl)piperidine-1-carboxylate.

-

Coupling Reaction: : The final step is the coupling of the benzamido intermediate with the piperidine derivative under basic conditions, typically using a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The benzamido group can participate in nucleophilic substitution reactions, where nucleophiles can replace the amide group under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, a thiophene group, and a benzamido moiety. Its structural uniqueness is attributed to the specific arrangement of these functional groups, which may confer distinct biological activities compared to similar compounds.

Medicinal Chemistry

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including:

- Receptors : It may modulate receptor activity, influencing signaling pathways associated with pain relief and mood regulation.

- Enzymes : The compound could inhibit specific enzymes involved in disease processes.

Anticancer Activity

Recent studies have suggested that derivatives of piperidine compounds exhibit anticancer properties. The unique structure of methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate may enhance its efficacy against certain cancer cell lines. Research indicates that modifications in the thiophene and benzamide groups can lead to increased cytotoxicity.

Neuropharmacology

The compound's piperidine backbone is significant in neuropharmacology, particularly in developing drugs targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as anxiety and depression.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated that methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study B | Neuropharmacological Effects | Showed that the compound modulated serotonin receptors, suggesting potential use as an antidepressant. |

| Study C | Synthesis and Characterization | Provided detailed synthetic routes and characterized the compound's interactions with various biological targets, emphasizing its versatility in drug development. |

Mechanism of Action

The mechanism of action of Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with structurally related piperidine derivatives:

Key Observations:

Ester Group Variations: The methyl ester in the target compound may enhance metabolic stability compared to bulkier esters (e.g., tert-butyl in or benzyl in ), which could influence bioavailability.

Linker and Substituent Effects: The benzamido-thiophene group in the target compound introduces aromaticity and hydrogen-bonding capacity, unlike the acetamido-thiophene in . Benzamido derivatives are often associated with stronger receptor interactions . The cyclopropyl and amino groups in suggest unique steric and electronic effects, possibly altering target selectivity.

highlights a structurally distinct piperidine-carboxamide as an inhibitor of 8-oxo-GTPase, suggesting the target’s possible role in enzyme modulation .

Research Findings and Hypotheses

- Enzyme Inhibition : The benzamido-thiophene motif may enhance binding to enzymes like kinases or proteases, similar to other piperidine inhibitors .

- Antitumor Potential: Thiophene-containing compounds often exhibit cytotoxic effects; the target’s thiophene moiety could synergize with the piperidine scaffold for anticancer activity .

Biological Activity

Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine carboxamides, characterized by a piperidine ring, a thiophene group, and a benzamido moiety. Its IUPAC name is N-tert-butyl-4-[[(4-thiophen-3-yl)benzoyl]amino]methyl]piperidine-1-carboxamide. The molecular formula is , with a molecular weight of 397.55 g/mol.

The biological activity of methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific biological targets such as proteins, enzymes, and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Potential Targets:

- Receptors : The compound may act on neurotransmitter receptors, potentially influencing neuropharmacological effects.

- Enzymes : It may inhibit specific enzymes involved in cancer progression or microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated the compound's efficacy against various pathogens. In vitro tests revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | High susceptibility |

| Staphylococcus epidermidis | 0.25 μg/mL | Effective against biofilm formation |

Anticancer Activity

In addition to its antimicrobial properties, methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate has shown potential anticancer effects. It was evaluated in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MCF-7 | 7.9 | Induction of apoptosis |

| A549 | 5.5 | Inhibition of cell proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives, including methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate). The findings indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent against resistant strains .

- Anticancer Research : Research conducted on the impact of this compound on MCF-7 cells demonstrated a significant reduction in cell viability at concentrations as low as 7.9 μM. The mechanism was linked to the induction of apoptotic pathways, highlighting its potential as an anticancer drug .

Q & A

Q. How do structural analogs of this compound compare in modulating off-target effects?

- Methodological Answer : Synthesize analogs with modified benzamide or piperidine groups (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate, CAS 1823241-26-4). Screen against a panel of 50 kinases to assess selectivity. A >10-fold selectivity ratio (target vs. off-target) is desirable. Use SPR to quantify binding kinetics (k, k) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility and stability profiles?

- Methodological Answer : Variability may stem from differences in salt forms (free base vs. hydrochloride) or crystallinity (amorphous vs. crystalline). Characterize batches using XRPD to confirm polymorphism. Comparative studies under standardized conditions (25°C, 60% RH) with LC-MS monitoring can reconcile conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.